molecular formula C16H15N5O B2544553 N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1421585-56-9

N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No. B2544553
CAS RN: 1421585-56-9
M. Wt: 293.33
InChI Key: NMMAPMBCTBXJKJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyridazine derivatives and is known for its unique chemical structure and properties.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide belongs to a class of compounds extensively studied for their unique chemical properties and potential in synthesizing new heterocyclic compounds. Research in this area focuses on exploring the synthesis pathways and reactivity of such compounds to create novel derivatives with potential applications in drug development, materials science, and as intermediates in organic synthesis. Studies include the exploration of various cyclization reactions, coupling processes, and functional group transformations to generate new molecular architectures with enhanced or specific properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antimicrobial and Anticancer Activities

Compounds structurally related to N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide have been evaluated for their antimicrobial and anticancer activities. These studies aim to discover new therapeutic agents by examining the biological activities of synthesized heterocyclic compounds. For instance, derivatives of related structures have shown promising antimicrobial properties against various bacterial and fungal strains, suggesting their potential as leads for the development of new antibiotics (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Similarly, certain analogs have demonstrated cytotoxicity against various cancer cell lines, indicating their potential application in cancer therapy (Hassan, Hafez, & Osman, 2014).

Angiotensin II Antagonism and Cardiovascular Research

Research on analogs of N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has also covered their role as angiotensin II antagonists, highlighting their potential in treating cardiovascular diseases. These studies focus on understanding the binding interactions of these compounds with the angiotensin II receptor, aiming to develop new therapeutic agents for hypertension and related cardiovascular disorders (Winn et al., 1993).

properties

IUPAC Name

N-(2-cyanophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c17-11-12-5-1-2-6-13(12)18-16(22)14-7-8-15(20-19-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMAPMBCTBXJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

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